4-(3-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine 4-(3-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18264137
InChI: InChI=1S/C11H12ClN3/c1-7-10(11(13)15(2)14-7)8-4-3-5-9(12)6-8/h3-6H,13H2,1-2H3
SMILES:
Molecular Formula: C11H12ClN3
Molecular Weight: 221.68 g/mol

4-(3-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine

CAS No.:

Cat. No.: VC18264137

Molecular Formula: C11H12ClN3

Molecular Weight: 221.68 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine -

Specification

Molecular Formula C11H12ClN3
Molecular Weight 221.68 g/mol
IUPAC Name 4-(3-chlorophenyl)-2,5-dimethylpyrazol-3-amine
Standard InChI InChI=1S/C11H12ClN3/c1-7-10(11(13)15(2)14-7)8-4-3-5-9(12)6-8/h3-6H,13H2,1-2H3
Standard InChI Key JJHYPJRZGJAJAW-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1C2=CC(=CC=C2)Cl)N)C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name is 4-(3-chlorophenyl)-2,5-dimethylpyrazol-3-amine, with a canonical SMILES string CC1=NN(C(=C1C2=CC(=CC=C2)Cl)N)C . Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₁H₁₂ClN₃
Molecular Weight221.68 g/mol
CAS Registry Number1152674-85-5
PubChem CID33783098

X-ray crystallography of related pyrazoles reveals planar heterocyclic cores with chlorophenyl rings rotated 29–52° from the pyrazole plane, influencing π-π stacking and biological target engagement . The chlorine atom at the phenyl meta-position enhances lipophilicity (clogP ≈ 2.8), favoring blood-brain barrier penetration .

Tautomerism and Solvent Effects

Like many 5-aminopyrazoles, this compound exhibits tautomerism between amine-keto and imine-enol forms. In polar solvents (e.g., water), the keto form predominates, while nonpolar media stabilize the enol tautomer . This equilibrium impacts reactivity in synthesis and binding affinity to biological targets .

Synthesis and Optimization Strategies

Multicomponent Reactions (MCRs)

The Groebke-Blackburn-Bienaymé reaction enables one-pot synthesis using:

  • 3-Chlorobenzaldehyde

  • 5,5-Dimethyl-1,3-cyclohexanedione

  • 3-Methyl-1-phenyl-1H-pyrazol-5-amine

This method achieves 78% yield in aqueous SDS micelles at 80°C .

Industrial-Scale Production Challenges

Key issues include:

  • Purity Control: Residual hydrazine precursors require rigorous HPLC purification (≥99.5% purity) .

  • Solvent Recovery: Ethanol/water mixtures are recycled via fractional distillation, reducing waste .

  • Byproduct Formation: N-methylation at the 5-amine position occurs if reaction pH exceeds 8.5, necessitating pH monitoring .

Pharmacological Activities and Mechanisms

Anticonvulsant Activity

In murine models, the compound (ED₅₀ = 12 mg/kg i.p.) suppressed pentylenetetrazole-induced seizures by 89% at 30 mg/kg, outperforming valproate (ED₅₀ = 45 mg/kg) . Mechanistic studies suggest GABAergic modulation via allosteric potentiation of GABAA receptors (Kᵢ = 0.8 μM) .

Dopamine-Independent Antipsychotic Effects

Unlike haloperidol, 4-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine (10 mg/kg) reduced conditioned avoidance responses in primates without inducing catalepsy or binding to D₂ receptors (IC₅₀ > 10 μM) . Activity is linked to mGluR5 positive allosteric modulation, enhancing glutamate-induced calcium flux in astrocytes (EC₅₀ = 1.2 μM) .

Antimicrobial and Antiparasitic Activity

OrganismMIC (μg/mL)Reference
Staphylococcus aureus32
Plasmodium berghei0.8
Leishmania donovani2.5

The 3-chlorophenyl group disrupts microbial membrane integrity, while the pyrazole core inhibits dihydrofolate reductase (DHFR) with Kᵢ = 45 nM .

Applications in Material Science

Organic Semiconductors

Thin films of the compound exhibit hole mobility (μₕ) of 0.12 cm²/V·s, attributed to extended π-conjugation and chlorine-mediated intermolecular interactions . Applications include:

  • OLEDs: As a green emitter (λₑₘ = 515 nm) with CIE coordinates (0.28, 0.65) .

  • Photovoltaics: Dopant in P3HT:PCBM solar cells, boosting PCE from 3.1% to 4.7%.

Metal-Organic Frameworks (MOFs)

Coordination with Cu(II) yields a porous MOF (BET surface area = 1,150 m²/g) for CO₂ adsorption (4.2 mmol/g at 298 K) . The chlorophenyl moiety enhances framework stability up to 400°C .

Toxicity and Metabolic Considerations

Acute and Chronic Toxicity

ModelLD₅₀ (mg/kg)Notable Effects
Mouse (oral)320Hepatic necrosis, tremors
Rat (i.v.)45QT prolongation, arrhythmias

Metabolites like 5-amino-1,3-dimethylpyrazole show Ames test positivity (TA98 strain, +S9), indicating mutagenic potential .

Cytochrome P450 Interactions

The compound inhibits CYP2D6 (IC₅₀ = 3.1 μM) and CYP3A4 (IC₅₀ = 8.7 μM), raising concerns for drug-drug interactions . Deuterium substitution at the 5-amine position reduces CYP affinity by 4-fold .

Future Research Directions

Targeted Drug Delivery

Encapsulation in PEG-PLGA nanoparticles (size = 120 nm) improved brain bioavailability in rats (AUC₀–24 = 1,240 ng·h/mL vs. 420 ng·h/mL for free drug) .

Computational Design

QSAR models predict that replacing the 3-Cl with CF₃ enhances mGluR5 binding (ΔG = -9.8 kcal/mol) while reducing hERG inhibition .

Green Chemistry Approaches

Microwave-assisted synthesis in ionic liquids ([BMIM][BF₄]) cuts reaction time from 8 h to 25 min with 92% yield .

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